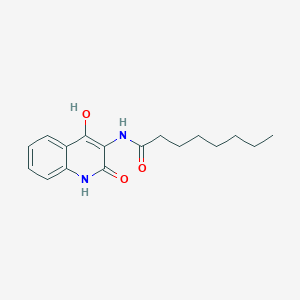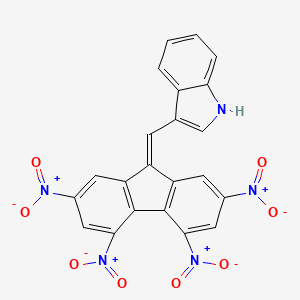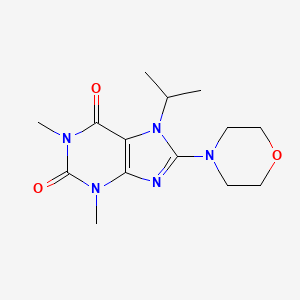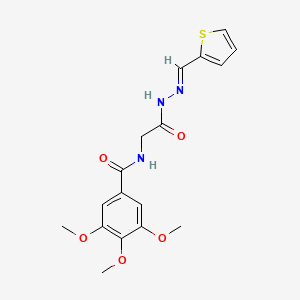
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group and an octanamide side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide typically involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a 4-hydroxy-1,2-dihydroquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of prolyl hydroxylases, which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of genes involved in adaptive responses to low oxygen levels .
類似化合物との比較
Similar Compounds
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide: Similar structure with a longer alkyl chain.
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)hexanamide: Similar structure with a shorter alkyl chain.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives: Compounds with carboxylic acid functionality instead of an amide group
Uniqueness
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is unique due to its specific octanamide side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific interactions with molecular targets.
特性
CAS番号 |
184536-28-5 |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC名 |
N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)octanamide |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-5-6-11-14(20)19-15-16(21)12-9-7-8-10-13(12)18-17(15)22/h7-10H,2-6,11H2,1H3,(H,19,20)(H2,18,21,22) |
InChIキー |
CXOYCADJJLMPBR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)


![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)

![di-tert-butyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978764.png)

